molecular formula C26H28F6N4 B14018369 (4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole

(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole

Cat. No.: B14018369
M. Wt: 510.5 g/mol
InChI Key: HTZNQWGWICKGFA-SZPZYZBQSA-N
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Description

(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and dihydroimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole typically involves multi-step organic reactions. The process begins with the preparation of the dihydroimidazole core, followed by the introduction of the trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its trifluoromethyl groups make it particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The dihydroimidazole rings play a crucial role in stabilizing the compound’s conformation, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole
  • This compound

Uniqueness

The uniqueness of this compound lies in its multiple trifluoromethyl groups and dihydroimidazole rings, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and specific molecular interactions.

Properties

Molecular Formula

C26H28F6N4

Molecular Weight

510.5 g/mol

IUPAC Name

(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole

InChI

InChI=1S/C26H28F6N4/c1-15(2)21-13-35(19-9-5-7-17(11-19)25(27,28)29)23(33-21)24-34-22(16(3)4)14-36(24)20-10-6-8-18(12-20)26(30,31)32/h5-12,15-16,21-22H,13-14H2,1-4H3/t21-,22+

InChI Key

HTZNQWGWICKGFA-SZPZYZBQSA-N

Isomeric SMILES

CC(C)[C@H]1CN(C(=N1)C2=N[C@@H](CN2C3=CC=CC(=C3)C(F)(F)F)C(C)C)C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(F)(F)F)C(C)C)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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